molecular formula C9H8F2O3 B8743167 methyl 3-(difluoromethoxy)benzoate

methyl 3-(difluoromethoxy)benzoate

Cat. No. B8743167
M. Wt: 202.15 g/mol
InChI Key: HXUJGRNSCPFZBL-UHFFFAOYSA-N
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Patent
US08163729B2

Procedure details

The product was prepared according to the general procedure for aminopyrazole synthesis (route A1 bis) from 3-difluoromethoxy-benzoic acid methyl ester (1.5 g, 7.4 mmol, 1.0 eq). The crude was precipitated by addition of aqueous HCl to give the product which was used directly for the next step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:6]=CNN=1.COC(=O)C1C=CC(OCC2CC2)=C(Cl)C=1.CO[C:25](=[O:36])[C:26]1[CH:31]=[CH:30][CH:29]=[C:28]([O:32][CH:33]([F:35])[F:34])[CH:27]=1>>[F:35][CH:33]([F:34])[O:32][C:28]1[CH:27]=[C:26]([C:25](=[O:36])[CH2:6][C:2]#[N:1])[CH:31]=[CH:30][CH:29]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NNC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)OCC1CC1)Cl)=O
Name
Quantity
1.5 g
Type
reactant
Smiles
COC(C1=CC(=CC=C1)OC(F)F)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was prepared
CUSTOM
Type
CUSTOM
Details
The crude was precipitated by addition of aqueous HCl
CUSTOM
Type
CUSTOM
Details
to give the product which

Outcomes

Product
Name
Type
Smiles
FC(OC=1C=C(C=CC1)C(CC#N)=O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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